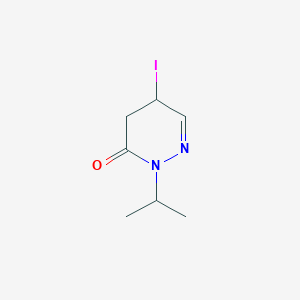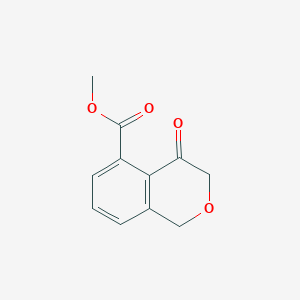
(S)-Methyl 3-amino-4-methylpentanoate acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-amino-4-methylpentanoate acetate is a chemical compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol It is an ester derivative of 3-amino-4-methylpentanoic acid, which is a chiral molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-4-methylpentanoate acetate typically involves the esterification of (S)-3-amino-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 3-amino-4-methylpentanoate acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitrile derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-amino-4-methylpentanoate acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-amino-4-methylpentanoate acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of the active amino acid. This process can modulate various biochemical pathways and exert physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
®-Methyl 3-amino-4-methylpentanoate acetate: The enantiomer of the compound with different stereochemistry.
Ethyl 3-amino-4-methylpentanoate acetate: An ester derivative with an ethyl group instead of a methyl group.
Methyl 3-amino-4-methylhexanoate acetate: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness
(S)-Methyl 3-amino-4-methylpentanoate acetate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs .
Propiedades
Número CAS |
679789-27-6 |
|---|---|
Fórmula molecular |
C9H19NO4 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
acetic acid;methyl (3S)-3-amino-4-methylpentanoate |
InChI |
InChI=1S/C7H15NO2.C2H4O2/c1-5(2)6(8)4-7(9)10-3;1-2(3)4/h5-6H,4,8H2,1-3H3;1H3,(H,3,4)/t6-;/m0./s1 |
Clave InChI |
QONVRSYYBGLKDN-RGMNGODLSA-N |
SMILES isomérico |
CC(C)[C@H](CC(=O)OC)N.CC(=O)O |
SMILES canónico |
CC(C)C(CC(=O)OC)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


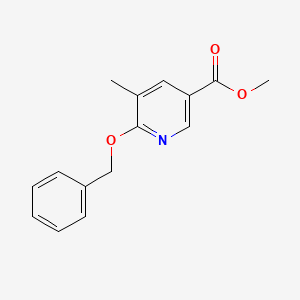


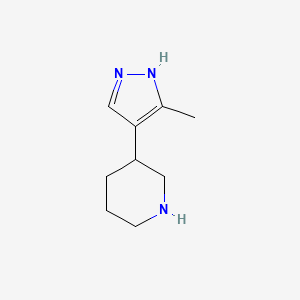
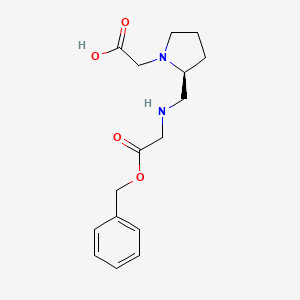

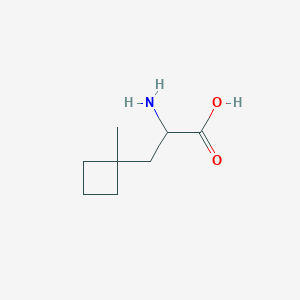
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)
